molecular formula C11H18F3NO4 B2599553 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid CAS No. 2242426-49-7

2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid

Cat. No.: B2599553
CAS No.: 2242426-49-7
M. Wt: 285.263
InChI Key: TYQRGOIPUSJXNX-UHFFFAOYSA-N
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Description

The compound “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” is a complex organic molecule. It contains an amino group (NH2) which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines . The compound also contains a carboxylic acid group (COOH) and a trifluoro-methyl group (CF3).


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The Boc group could be removed under acidic conditions, revealing the amine. The carboxylic acid group could react with bases or be involved in esterification reactions. The trifluoro-methyl group would likely be quite inert .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

The tert-butoxycarbonyl group is widely used as a protective group for amines in peptide synthesis due to its stability towards various conditions and easy removal under mild acidic conditions. Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a heterogeneous and recyclable catalyst for the N-tert-butoxycarbonylation of amines, emphasizing the group's importance in synthesizing N-Boc-protected amino acids, which are pivotal for peptide assembly and resistance to racemization (Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007).

Determination of the Tert-Butyloxycarbonyl Group

Ehrlich-Rogozinski (1974) developed a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, showcasing the analytical applications of this compound in understanding and measuring protective group dynamics in synthetic chemistry (Ehrlich-Rogozinski, 1974).

Palladium-catalyzed tert-Butoxycarbonylation

Amii et al. (2000) explored the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, leading to precursors for fluorinated alpha-amino acids. This research underlines the compound's role in introducing functional groups to amino acids, enhancing their utility in synthesizing novel peptide derivatives (Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000).

Synthesis and Applications in Anticancer Research

Vivek Kumar and colleagues synthesized a series of functionalized amino acid derivatives using N-tert-butoxycarbonyl protection. They evaluated these derivatives for in vitro cytotoxicity against human cancer cell lines, illustrating the potential of such compounds in the design of new anticancer agents (Vivek Kumar et al., 2009).

Mechanism of Action

Target of Action

Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for the amino moiety during synthesis .

Mode of Action

The 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid interacts with its targets through the Boc group. The Boc group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process allows the amino moiety to interact with other compounds in the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The removal of the Boc group allows the amino moiety to participate in peptide bond formation, affecting the overall structure and function of the synthesized peptide .

Pharmacokinetics

It’s known that the boc group can be removed rapidly and effectively at high temperatures using a thermally stable ionic liquid . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of certain solvents .

Result of Action

The primary result of the action of this compound is the synthesis of peptides with specific structures and functions . The removal of the Boc group allows the formation of peptide bonds, leading to the creation of peptides that can have various biological effects depending on their structure .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the deprotection of the Boc group is enhanced by high temperatures and the presence of a thermally stable ionic liquid . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, solvent, and water content .

Safety and Hazards

As with any chemical compound, handling “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, if it’s a precursor to a pharmaceutically active compound, research might focus on improving its synthesis or studying its biological activity .

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQRGOIPUSJXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242426-49-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3,3-dimethylbutanoic acid
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